

## Technical Support Center: Investigating Unexpected Results in GSK3532795 Studies

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Compound of Interest		
Compound Name:	GSK3532795	
Cat. No.:	B606274	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the HIV-1 maturation inhibitor, **GSK3532795**.

# Section 1: Gastrointestinal Intolerability FAQ 1: We are observing higher than expected rates of gastrointestinal adverse events (e.g., diarrhea, abdominal pain) in our preclinical/clinical study with GSK3532795. What could be the underlying cause?

#### Answer:

Elevated rates of gastrointestinal (GI) adverse events were a notable finding in the clinical development of **GSK3532795** and a primary reason for its discontinuation. A Phase IIb study (NCT02415595) reported 3-4 fold higher rates of GI adverse events for **GSK3532795** compared to the efavirenz control arm.[1][2] The exact mechanism for this intolerance has not been fully elucidated in published literature. However, based on the chemical structure of **GSK3532795** (a derivative of betulinic acid), we can hypothesize potential mechanisms that can be investigated. Betulinic acid and its derivatives have been shown to have various effects on intestinal cells, including anti-inflammatory and barrier-enhancing properties in some contexts, but they can also impact cellular processes that could lead to GI upset.



### Possible Areas of Investigation:

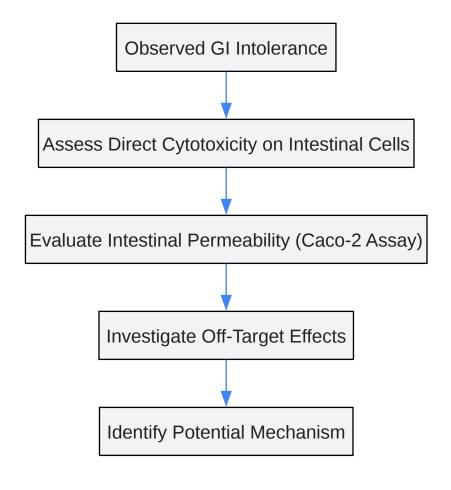
- Direct Cytotoxicity to Intestinal Epithelial Cells: High concentrations of the compound may have a direct toxic effect on the cells lining the gut.
- Alteration of Intestinal Permeability: The compound may be affecting the integrity of the tight
  junctions between intestinal cells, leading to increased permeability and subsequent
  inflammatory responses.
- Off-target Pharmacological Effects: **GSK3532795** could be interacting with unintended molecular targets in the gastrointestinal tract, leading to the observed side effects.

### Troubleshooting Guide 1: Investigating the Mechanism of Gastrointestinal Intolerability

This guide provides a workflow to investigate the potential causes of **GSK3532795**-induced gastrointestinal intolerance in a laboratory setting.

Logical Workflow for Investigating GI Intolerance





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Caption: Workflow for troubleshooting **GSK3532795**-induced GI intolerance.

### Experimental Protocols:

- 1. In Vitro Cytotoxicity Assay:
- Objective: To determine if GSK3532795 is directly toxic to intestinal epithelial cells.
- Methodology:
  - Cell Line: Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a monolayer resembling the intestinal epithelium).
  - Treatment: Culture Caco-2 cells to confluence and treat with a range of GSK3532795 concentrations (e.g., 0.1 μM to 100 μM) for 24, 48, and 72 hours.



- Assay: Use a standard cell viability assay, such as the MTT or MTS assay, to quantify cell viability.
- Analysis: Compare the viability of treated cells to vehicle-treated controls to determine the concentration of GSK3532795 that causes a 50% reduction in cell viability (CC50).
- 2. Caco-2 Permeability Assay:
- Objective: To assess the effect of **GSK3532795** on the integrity of the intestinal epithelial barrier.
- · Methodology:
  - Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
  - Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
  - Treatment: Add GSK3532795 to the apical (luminal) side of the monolayer at various concentrations.
  - Permeability Measurement: Add a fluorescent marker (e.g., Lucifer yellow or FITCdextran) to the apical side and measure its appearance in the basolateral (abluminal) chamber over time.
  - Analysis: An increase in the transport of the fluorescent marker in the presence of GSK3532795 indicates a disruption of the intestinal barrier.

Data Presentation:

Table 1: Gastrointestinal Adverse Events in Study 205891 (Week 24)



Adverse Event	GSK3532795 (60 mg) + TDF/FTC	GSK3532795 (120 mg) + TDF/FTC	GSK3532795 (180 mg) + TDF/FTC	Efavirenz (600 mg) + TDF/FTC
Diarrhea	27%	37%	51%	4%
Abdominal Pain	6%	10%	16%	0%

Data extracted from the publication on Study 205891.[1]

Section 2: Emergent Resistance to NRTI Backbone FAQ 2: We are observing an unexpectedly high rate of treatment-emergent resistance to the tenofovir/emtricitabine (TDF/FTC) backbone in our experiments when co-administered with GSK3532795. Why would a maturation inhibitor cause resistance to NRTIs?

### Answer:

This was a critical and unexpected finding from the Phase IIb study (NCT02415595), where 10 out of 15 participants on **GSK3532795** who met the criteria for resistance testing developed mutations conferring resistance to emtricitabine (M184V/I) and one developed resistance to tenofovir (K65R).[3][4] This is in stark contrast to the efavirenz arm, where no such resistance emerged.[3][4] The exact mechanism for this is not definitively established in the available literature, but it is likely due to a drug-drug interaction that lowers the intracellular concentrations of the active forms of tenofovir and emtricitabine.

### Hypothesized Mechanism:

**GSK3532795** is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3] Tenofovir is a substrate of the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters. It is possible that **GSK3532795** or its metabolites induce the expression or activity of these transporters, leading to increased efflux of tenofovir from the target cells. This would

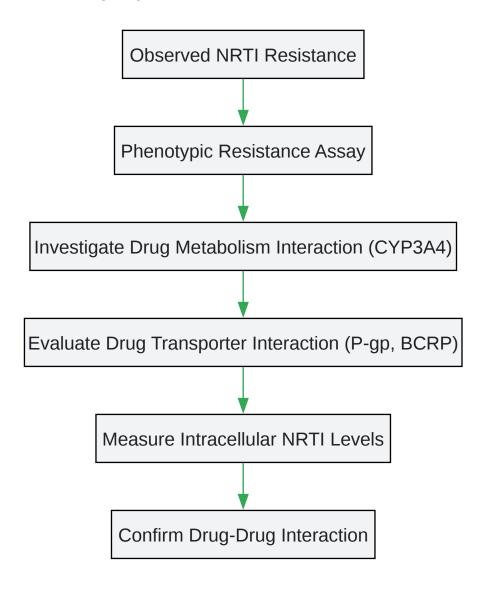


lower the intracellular concentration of tenofovir, leading to suboptimal viral suppression and the selection of resistant mutants. A similar mechanism could affect emtricitabine.

### Troubleshooting Guide 2: Investigating the Emergence of NRTI Resistance

This guide provides a workflow for investigating the potential drug-drug interaction between **GSK3532795** and the NRTI backbone.

Logical Workflow for Investigating NRTI Resistance



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Caption: Workflow for troubleshooting emergent NRTI resistance.



### **Experimental Protocols:**

- 1. Phenotypic HIV Drug Susceptibility Assay:
- Objective: To directly measure the effect of GSK3532795 on the antiviral activity of tenofovir and emtricitabine.
- Methodology:
  - Cell Line: Use a susceptible T-cell line (e.g., MT-2 or CEM-GXR) and a laboratory-adapted strain of HIV-1.
  - Drug Combinations: Set up a matrix of drug concentrations, testing tenofovir and emtricitabine alone and in combination with a fixed, clinically relevant concentration of GSK3532795.
  - Infection and Culture: Infect the cells with HIV-1 and culture in the presence of the drug combinations for 3-5 days.
  - Viral Replication Measurement: Quantify viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.
  - Analysis: Determine the EC50 (50% effective concentration) for tenofovir and emtricitabine
    in the presence and absence of GSK3532795. A significant increase in the EC50 values in
    the presence of GSK3532795 would suggest a drug-drug interaction.
- 2. In Vitro Drug Metabolism and Transporter Assays:
- Objective: To determine if GSK3532795 is an inducer or inhibitor of CYP3A4 and P-gp/BCRP.
- Methodology:
  - CYP3A4 Induction/Inhibition Assay: Use human liver microsomes or a recombinant CYP3A4 enzyme system. Test the ability of GSK3532795 to inhibit the metabolism of a known CYP3A4 substrate (e.g., midazolam). For induction, treat hepatocytes with GSK3532795 and measure the increase in CYP3A4 expression or activity.



- P-gp/BCRP Inhibition Assay: Use cells overexpressing these transporters (e.g., MDCK-MDR1 cells). Measure the transport of a known fluorescent substrate (e.g., rhodamine 123 for P-gp) in the presence and absence of **GSK3532795**. A decrease in efflux of the fluorescent substrate indicates inhibition.
- P-gp/BCRP Induction Assay: Treat cells expressing these transporters with GSK3532795 and measure any increase in transporter expression or activity.

### Data Presentation:

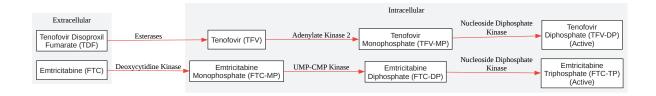
Table 2: Emergent NRTI Resistance Mutations in Study 205891

Mutation	GSK3532795 Arms (n=15 with resistance testing)	Efavirenz Arm (n=1 with resistance testing)
M184V/I	10	0
K65R	1	0

Data extracted from the publication on Study 205891.[3][4]

Signaling/Metabolic Pathway Diagrams:

Intracellular Phosphorylation of Tenofovir and Emtricitabine

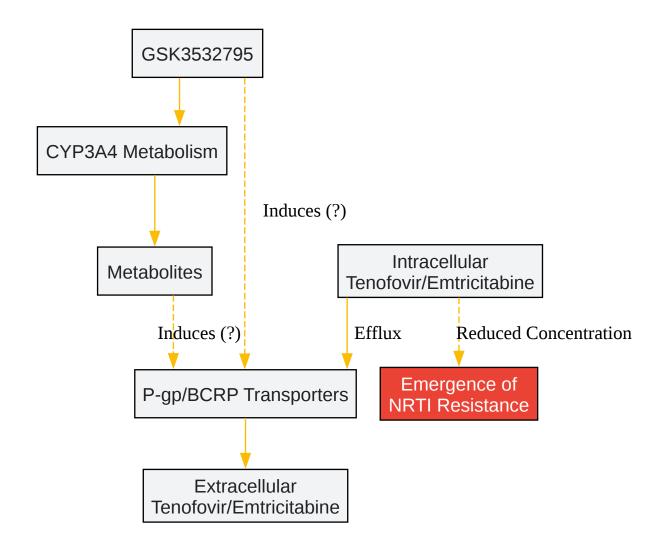


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Caption: Intracellular activation pathway of tenofovir and emtricitabine.

Potential Drug-Drug Interaction Mechanism



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Caption: Hypothesized mechanism of **GSK3532795**-induced NRTI resistance.

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